5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide
Description
5-Chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide (molecular formula: C₁₆H₁₅ClFNO₂; monoisotopic mass: 307.0775 g/mol) is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and an ethyl linker connecting the thiazole to the benzamide core .
Properties
IUPAC Name |
5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-17-7-4-13(20)10-16(17)18(24)22-9-8-15-11-26-19(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHYZIYSQZQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with 5-chloro-2-methoxybenzamide under appropriate conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Glibenclamide (5-Chloro-N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide)
- Key Differences: The thiazole ring in the target compound is replaced by a sulfonylphenyl group in glibenclamide, which is further modified with a cyclohexylcarbamoyl amino moiety . Glibenclamide’s sulfonamide group enhances its binding to sulfonylurea receptors (SUR1) in pancreatic β-cells, a mechanism critical for insulin secretion . Physical Properties: Glibenclamide is practically insoluble in water (melting point: 169–174°C), while the target compound’s ethyl-thiazole linkage may improve solubility due to reduced hydrophobicity .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Key Differences: Lacks the ethyl bridge and 4-fluorophenyl substitution on the thiazole.
2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide
- Key Differences :
Physicochemical Properties
- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., glibenclamide) .
- Chlorine and Methoxy Groups : Common in benzamide derivatives; chlorine’s electron-withdrawing effect may increase electrophilicity, while methoxy groups improve solubility .
Biological Activity
5-Chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a chlorobenzene moiety, a thiazole ring, and a methoxy group. The synthesis typically involves multi-step organic reactions that allow for the formation of the thiazole and benzamide functionalities.
Synthesis Overview:
- Starting Materials : 4-fluorophenyl derivatives and thiazole precursors.
- Reagents : Common reagents include Hantzsch thiazole synthesis conditions.
- Yield : The yield of synthesized compounds often varies; for instance, related compounds have shown yields around 65% under optimized conditions .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related thiazole derivatives. For example, compounds structurally similar to this compound were screened against various bacterial strains:
- Staphylococcus aureus (Gram-positive)
- Chromobacterium violaceum (Gram-negative)
These studies indicated promising antibacterial activity, suggesting that modifications in the thiazole ring could enhance efficacy against resistant strains .
Anticancer Potential
Research has indicated that benzamide derivatives can exhibit anticancer properties by targeting specific cellular pathways. For instance:
- Mechanism of Action : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation.
- Case Studies : In vitro evaluations have shown that certain benzamide derivatives significantly reduce cell viability in various cancer cell lines, indicating potential as chemotherapeutic agents .
Kinetic Studies
Kinetic analysis of similar compounds has revealed that they act as competitive inhibitors in biochemical assays. For example, studies on tyrosinase inhibition demonstrated that some derivatives effectively reduced melanin production in treated cells, which could be relevant for skin-related conditions .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling a benzamide precursor with a thiazole derivative. For example, carbodiimide-based coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for amide bond formation between carboxylic acids and amines, as demonstrated in analogous compounds . Key parameters include maintaining low temperatures (e.g., -50°C for sensitive intermediates) and optimizing solvent systems (e.g., pyridine or dioxane) to prevent side reactions . Monitoring via TLC and NMR ensures reaction progression and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), 1H-NMR (distinct signals for methoxy, thiazole protons, and aromatic regions), and elemental analysis (C, H, N, S content) . For crystalline derivatives, X-ray crystallography resolves intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N in thiazole dimers), which stabilize the molecular packing .
Q. How does pH affect the fluorescence properties of benzamide-thiazole derivatives?
Fluorescence intensity in related compounds peaks at pH 5, attributed to protonation/deprotonation of functional groups affecting electron transfer. At pH extremes (<3 or >9), fluorescence quenching occurs due to structural instability . Optimal conditions for fluorescence studies include 25°C and λex/λem = 340/380 nm, with a limit of detection (LOD) of 0.269 mg/L .
Advanced Research Questions
Q. How can contradictions in reported biological activities of similar compounds be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. Structure-activity relationship (SAR) studies, such as modifying the fluorophenyl or methoxy groups, can isolate key pharmacophores. Comparative molecular docking (e.g., targeting PFOR enzymes or kinase pathways) may clarify mechanisms .
Q. What strategies optimize synthesis when low yields occur due to byproducts?
Byproduct formation is minimized by:
- Temperature control : Slow addition of reagents at 20–25°C to prevent exothermic side reactions .
- Catalyst selection : Using coupling agents like HOBt to enhance amide bond efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for high-purity isolates .
Q. How does X-ray crystallography confirm molecular conformation and interactions?
Crystallographic data reveal planar conformations of the thiazole and benzamide moieties, stabilized by intermolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking. For example, centrosymmetric dimers formed via N1–H1⋯N2 interactions in analogous compounds validate steric and electronic effects critical for biological activity .
Q. How do substituents on the thiazole ring impact enzyme inhibition efficacy?
Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to enzyme active sites by increasing electrophilicity. Substitution at the thiazole 4-position (e.g., ethyl or methyl groups) improves steric complementarity, as seen in compounds targeting anaerobic PFOR enzymes or tyrosine kinases .
Methodological Tables
Table 1: Optimal Fluorescence Conditions for Benzamide-Thiazole Derivatives
| Parameter | Optimal Value | Effect of Deviation | Reference |
|---|---|---|---|
| pH | 5.0 | Quenching at pH <3 or >9 | |
| Temperature | 25°C | Reduced intensity at >40°C | |
| Solvent | Ethanol | Polarity affects λem |
Table 2: Key Synthetic Parameters and Yields
| Reagent System | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| DCC/HOBt | -50°C | 78–85 | >95% | |
| Chloroacetyl chloride | 25°C | 65–70 | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
